

Application Notes and Protocols for In Vivo Delivery of SIK Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods and vehicles for Salt-Inducible Kinase (SIK) inhibitors. The information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of this promising class of compounds.

Introduction to SIKs-IN-1 and In Vivo Suitable Analogs

"SIKs-IN-1" is a general term for inhibitors of Salt-Inducible Kinases. For in vivo applications, it is crucial to use analogs that exhibit favorable pharmacokinetic properties. A prominent example is YKL-05-099, a derivative of the potent pan-SIK inhibitor HG-9-91-01. HG-9-91-01 itself is unsuitable for in vivo studies due to its rapid degradation by liver microsomes. Other notable in vivo-active SIK inhibitors include ARN-3236 and GLPG3970. These compounds have been successfully used in various animal models to probe the physiological roles of SIKs and to evaluate their therapeutic potential in diseases such as inflammation, cancer, and metabolic disorders.

In Vivo Delivery Methods and Vehicles

The choice of delivery method and vehicle is critical for achieving the desired exposure and therapeutic effect of SIK inhibitors in vivo. The following tables summarize the reported delivery



strategies for key in vivo-active SIK inhibitors.

Table 1: In Vivo Delivery of YKL-05-099

Parameter	Description	Reference(s)
Administration Route	Intraperitoneal (IP) injection	[1][2]
Vehicle Formulation 1	5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline	[1]
Vehicle Formulation 2	PBS + 25 mM HCl	[3]
Dosage Range	5 - 50 mg/kg	[1]
Pharmacokinetics (Mouse)	Half-life (t1/2) > 7 hours in serum	[1]

Table 2: In Vivo Delivery of ARN-3236

Parameter	Description	Reference(s)
Administration Route	Oral (p.o.), Intraperitoneal (IP), Hippocampal infusion	[4][5][6][7]
Vehicle (Oral)	Not explicitly detailed, but described as orally active	[6]
Vehicle (IP)	5% DMSO + 95% (30% SBE- β-CD in 0.9% saline)	[4]
Vehicle (Hippocampal)	5% DMSO + 95% (30% SBE- β-CD in ACSF)	[4]
Dosage (IP)	1 - 60 mg/kg	[4]
Dosage (Oral)	60 mg/kg/day	[5][7]
Dosage (Hippocampal)	1 - 2 nmol	[4]
Bioavailability	Crosses the blood-brain barrier	[4]



Table 3: In Vivo Delivery of GLPG3970

Parameter	Description	Reference(s)
Administration Route	Oral (p.o.)	[8][9]
Vehicle (Animal Studies)	Homogeneous suspension in Solutol/methyl cellulose 0.5% (2/98; v/v)	[8][9]
Clinical Formulation	Oral tablet and oral solution	[10][11]

Experimental Protocols Preparation of YKL-05-099 Dosing Solution (Formulation 1)

Materials:

- YKL-05-099 powder
- N-methyl-2-pyrrolidinone (NMP)
- Solutol® HS 15
- Sterile normal saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Pipettes

Protocol:

- Calculate the required amount of YKL-05-099 based on the desired final concentration and volume.
- In a sterile conical tube, dissolve the YKL-05-099 powder in NMP to create a 20x stock solution relative to the final volume. For example, for a final volume of 1 ml, use 50 μl of



NMP.

- Add Solutol® HS 15 to the mixture. The volume of Solutol® HS 15 should be equal to the volume of NMP used (e.g., 50 μl).
- Vortex the mixture thoroughly until the YKL-05-099 is completely dissolved.
- Slowly add sterile normal saline to the mixture while vortexing to reach the final desired volume (e.g., add 900 µl of saline).
- The final solution should be a clear, homogenous solution with concentrations of 5% NMP and 5% Solutol HS15.
- It is recommended to prepare the working solution fresh on the day of use.[2]

Intraperitoneal (IP) Injection Protocol in Mice

Materials:

- Prepared SIK inhibitor dosing solution
- Sterile syringes (1 ml) with needles (25-27 G, 5/8" length or less)
- 70% Isopropyl alcohol swabs
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the injection volume based on the desired mg/kg dose. The maximum recommended IP injection volume for a mouse is 10 ml/kg.[12]
 - Properly restrain the mouse by grasping the loose skin over the shoulders and behind the ears, ensuring the abdomen is exposed and accessible.[13]
- Injection Site Identification:



- Turn the restrained mouse so its ventral side is facing up and tilt the head downwards.[14]
- The preferred injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other internal organs.[13][15]
- Injection:
 - Disinfect the injection site with an alcohol swab.[15]
 - Hold the syringe with your dominant hand and insert the needle, bevel up, at a 30-45° angle to the abdominal wall.[12][16]
 - Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.[14][15]
 - If there is no aspirate, slowly and steadily depress the plunger to administer the solution.
 [14]
 - Withdraw the needle at the same angle it was inserted.
- Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions.

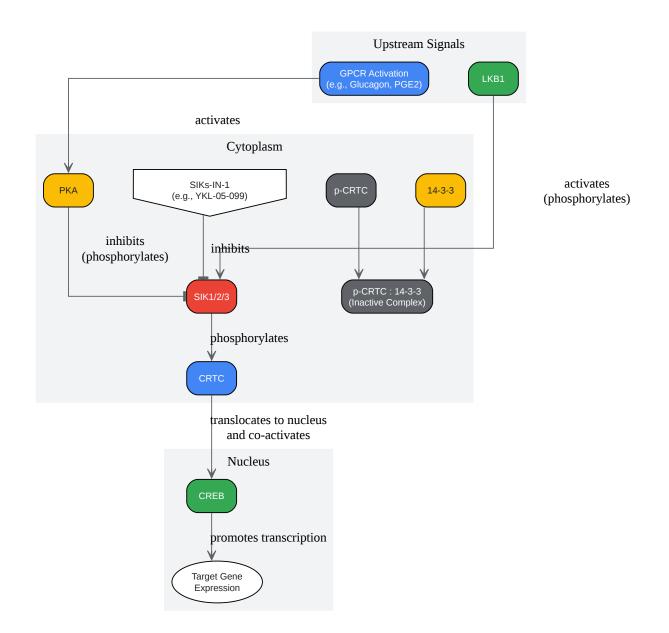
Signaling Pathways and Experimental Workflows

SIK inhibitors exert their effects by modulating key signaling pathways involved in inflammation and gene regulation. Understanding these pathways is crucial for designing experiments and interpreting results.

SIK-CRTC-CREB Signaling Pathway

SIKs are key negative regulators of the CREB-regulated transcription coactivators (CRTCs). In a basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm by 14-3-3 proteins. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, where they co-activate CREB to promote the transcription of target genes.





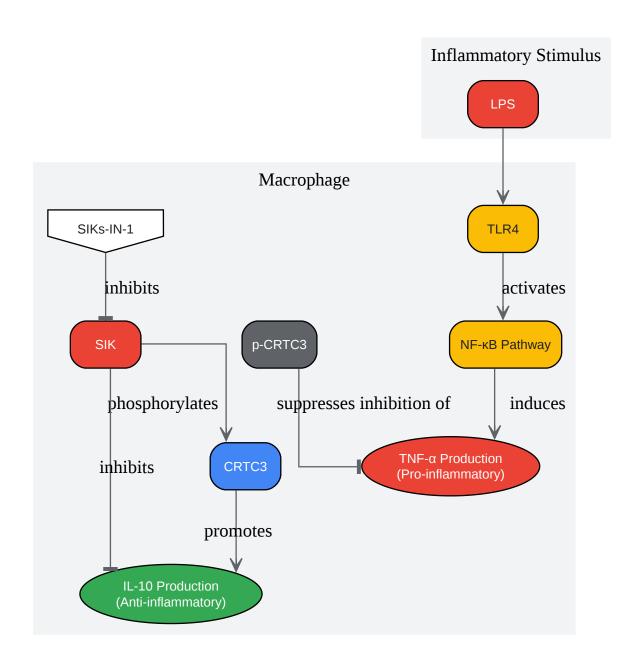
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Caption: SIK-CRTC-CREB signaling pathway.



Regulation of Inflammatory Cytokines by SIKs

SIK inhibitors have been shown to modulate the inflammatory response by reciprocally regulating the production of anti-inflammatory (IL-10) and pro-inflammatory (TNF- α) cytokines. This is partly mediated through the regulation of CRTC3 and its influence on NF- κ B signaling.



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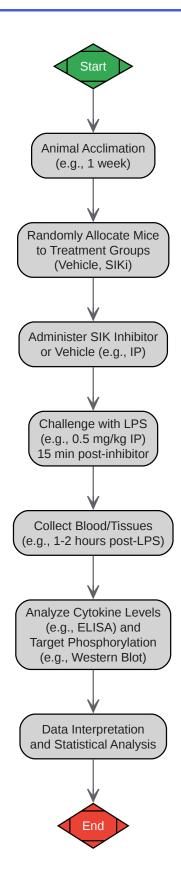
Caption: SIK regulation of inflammatory cytokines.



Experimental Workflow for In Vivo Efficacy Study

This workflow outlines a general procedure for assessing the in vivo efficacy of a SIK inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.





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Caption: In vivo efficacy study workflow.



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